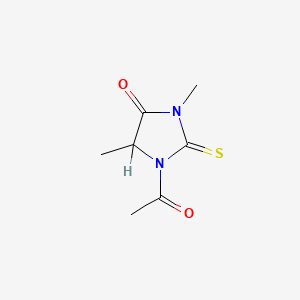
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- is a heterocyclic organic compound with the molecular formula C7H10N2O2S. It is a derivative of hydantoin, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- can be synthesized through several methods. Another method includes the condensation of amino acids with cyanates and isocyanates . These reactions typically require mild conditions and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of hydantoin derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. For example, the condensation of arylglyoxals and phenylurea/thiourea using polyphosphoric ester as a reaction mediator has been reported to produce high yields of hydantoins . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted hydantoins. These products have diverse applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives are known for their anticonvulsant and muscle relaxant properties. This compound is being investigated for similar therapeutic applications.
Industry: It is used in the production of polymers, resins, and agrochemicals
Wirkmechanismus
The mechanism of action of hydantoin, 1-acetyl-3,5-dimethyl-2-thio- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core structure.
Dantrolene: A muscle relaxant that also contains a hydantoin moiety.
Iprodione: A fungicide with a hydantoin structure used in agriculture.
Uniqueness
These functional groups allow for a broader range of chemical modifications and interactions compared to other hydantoin derivatives .
Eigenschaften
CAS-Nummer |
64143-07-3 |
|---|---|
Molekularformel |
C7H10N2O2S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3 |
InChI-Schlüssel |
UOCDUHWIIWYTIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=S)N1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
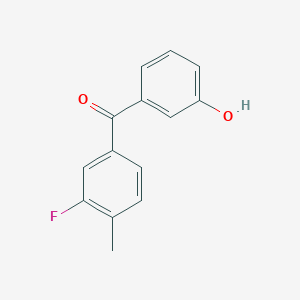



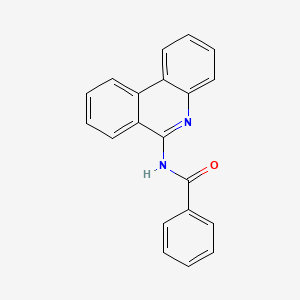

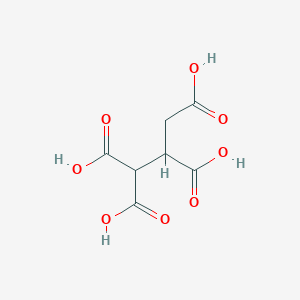
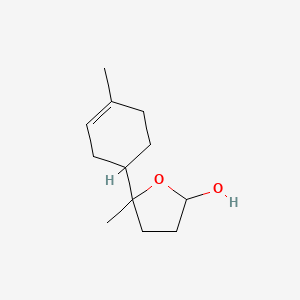
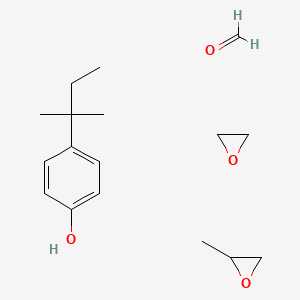
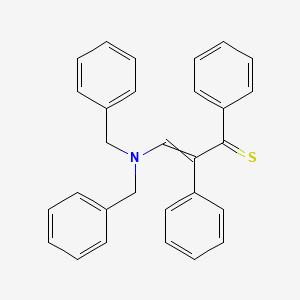
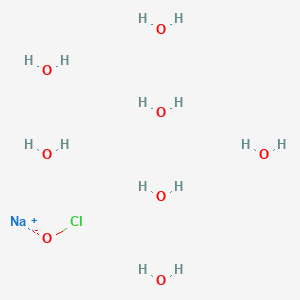

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
